molecular formula C9H13BrN2O4S B8352046 5-Bromo-pyridine-3-sulfonic acid bis-(2-hydroxy-ethyl)-amide

5-Bromo-pyridine-3-sulfonic acid bis-(2-hydroxy-ethyl)-amide

Cat. No. B8352046
M. Wt: 325.18 g/mol
InChI Key: OOZIRQGDQFTCNX-UHFFFAOYSA-N
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Patent
US07446113B2

Procedure details

Prepared by general procedure III from 5-bromo-pyridine-3-sulfonyl chloride (Example B.2 step 2) (500 mg, 2 mmol) and diethanolamine (1.03 g, 10 mmol) to give the title compound as an off-white solid (270 mg, 42%). MS (ISP) 325.1 [(M+H)+], 327.1 [(M+2+H)+].
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step Two
Yield
42%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([S:8](Cl)(=[O:10])=[O:9])[CH:5]=[N:6][CH:7]=1.[NH:12]([CH2:16][CH2:17][OH:18])[CH2:13][CH2:14][OH:15]>>[OH:15][CH2:14][CH2:13][N:12]([CH2:16][CH2:17][OH:18])[S:8]([C:4]1[CH:5]=[N:6][CH:7]=[C:2]([Br:1])[CH:3]=1)(=[O:10])=[O:9]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC=1C=C(C=NC1)S(=O)(=O)Cl
Step Two
Name
Quantity
1.03 g
Type
reactant
Smiles
N(CCO)CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCCN(S(=O)(=O)C=1C=NC=C(C1)Br)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 270 mg
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 41.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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